molecular formula C11H19N3O2 B567753 tert-Butyl (4-cyanopiperidin-4-yl)carbamate CAS No. 1205749-01-4

tert-Butyl (4-cyanopiperidin-4-yl)carbamate

Cat. No. B567753
CAS RN: 1205749-01-4
M. Wt: 225.292
InChI Key: LIVIABCTKQGIPN-UHFFFAOYSA-N
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Description

“tert-Butyl (4-cyanopiperidin-4-yl)carbamate” is a chemical compound . It is also known as “tert-butyl N-(4-cyanopiperidin-4-yl)carbamate” and has a molecular weight of 225.29 .


Molecular Structure Analysis

The InChI code for “tert-Butyl (4-cyanopiperidin-4-yl)carbamate” is 1S/C11H19N3O2/c1-10(2,3)16-9(15)14-11(8-12)4-6-13-7-5-11/h13H,4-7H2,1-3H3,(H,14,15) . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“tert-Butyl (4-cyanopiperidin-4-yl)carbamate” is a powder with a melting point of 153-155°C . It has a molecular weight of 225.29 .

Scientific Research Applications

Isomorphous Crystal Structures

tert-Butyl carbamates are integral in the study of isomorphous crystal structures. Baillargeon et al. (2017) explored the chlorodiacetylene and iododiacetylene derivatives of tert-butyl carbamates, revealing their role in forming bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This study contributes to the understanding of molecular interactions and crystal formation (Baillargeon et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogs

Ober et al. (2004) highlighted the importance of tert-butyl carbamate as an intermediate for synthesizing carbocyclic analogs of 2′-deoxyribonucleotides. Their research demonstrates the role of tert-butyl carbamate in facilitating the synthesis of complex organic molecules (Ober et al., 2004).

Synthesis of Natural Product Jaspine B

Tang et al. (2014) studied the synthesis of (R)-tert-butyl carbamate, a key intermediate in the natural product jaspine B. This compound, derived from various sponges, shows cytotoxic activity against several human carcinoma cell lines. The research underlines the medicinal chemistry applications of tert-butyl carbamate derivatives (Tang et al., 2014).

Photocatalysis in Organic Synthesis

Wang et al. (2022) reported the use of tert-butyl carbamate in a photoredox-catalyzed amination process. This method provides an innovative approach to synthesize 3-aminochromones, demonstrating the versatility of tert-butyl carbamate in facilitating photocatalyzed organic reactions (Wang et al., 2022).

Synthesis of Biologically Active Compounds

Zhao et al. (2017) synthesized an important intermediate, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, used in developing omisertinib, a compound with significant medical applications. This study emphasizes the role of tert-butyl carbamate in the synthesis of therapeutically relevant molecules (Zhao et al., 2017).

Safety and Hazards

The safety information for “tert-Butyl (4-cyanopiperidin-4-yl)carbamate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(4-cyanopiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)14-11(8-12)4-6-13-7-5-11/h13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVIABCTKQGIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855752
Record name tert-Butyl (4-cyanopiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1205749-01-4
Record name tert-Butyl (4-cyanopiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4-cyanopiperidin-4-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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